
2-Bromo-3,4-difluoro-1-nitrobenzene
Overview
Description
2-Bromo-3,4-difluoro-1-nitrobenzene is an aromatic compound with the molecular formula C6H2BrF2NO2. It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3,4-difluoro-1-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of benzene derivatives. One common method involves the nitration of 3,4-difluorobenzene to introduce the nitro group, followed by bromination to add the bromine atom .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3,4-difluoro-1-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide and potassium tert-butoxide.
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or nitro groups.
Reduction: 2-Bromo-3,4-difluoroaniline.
Oxidation: Various oxidized derivatives depending on the specific reaction conditions.
Scientific Research Applications
Organic Synthesis
2-Bromo-3,4-difluoro-1-nitrobenzene serves as a crucial intermediate in the synthesis of various organic compounds. It can participate in electrophilic aromatic substitution reactions, allowing for the introduction of different functional groups onto the benzene ring. This property is particularly useful in developing pharmaceuticals and agrochemicals.
Biological Studies
The compound is utilized in biological research to study enzyme interactions and as a probe in biochemical assays. Its ability to modify biological pathways through electrophilic mechanisms makes it valuable for investigating drug interactions and mechanisms of action.
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a building block for the synthesis of active pharmaceutical ingredients (APIs) due to its favorable pharmacokinetic properties, such as high gastrointestinal absorption and potential to cross the blood-brain barrier.
Industrial Applications
This compound finds applications in the production of agrochemicals and dyes. Its unique properties allow it to be used in creating specialty chemicals that are essential for various industrial processes.
Case Study 1: Electrophilic Aromatic Substitution
Research indicates that this compound can effectively undergo electrophilic aromatic substitution reactions. For example, studies have shown that when reacted with nucleophiles under controlled conditions, it can yield diverse substituted products valuable in organic synthesis .
Case Study 2: Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further exploration in developing antimicrobial agents.
Case Study 3: Toxicity Assessments
In vitro toxicity studies have been conducted to assess the safety profile of this compound. Initial findings indicate some cytotoxic effects; however, comprehensive toxicity profiles are still needed to evaluate its safety for potential therapeutic use .
Summary Table of Applications
Application Area | Description |
---|---|
Organic Synthesis | Intermediate for synthesizing complex organic molecules |
Biological Studies | Probe for enzyme interactions and biochemical assays |
Medicinal Chemistry | Building block for active pharmaceutical ingredients |
Industrial Production | Used in agrochemicals and dye manufacturing |
Antimicrobial Research | Potential antimicrobial properties against bacterial strains |
Mechanism of Action
The mechanism of action of 2-Bromo-3,4-difluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can affect biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoronitrobenzene
- 3-Bromo-4,5-difluoronitrobenzene
- 2-Bromo-1-fluoro-4-nitrobenzene
- 4-Bromo-2-fluoro-1-nitrobenzene
Uniqueness
2-Bromo-3,4-difluoro-1-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a valuable compound for various synthetic and research applications .
Biological Activity
2-Bromo-3,4-difluoro-1-nitrobenzene (C6H2BrF2NO2) is a halogenated nitrobenzene derivative with potential biological activities that warrant investigation. This compound features a benzene ring substituted with bromine, two fluorine atoms, and a nitro group, which significantly influences its chemical properties and reactivity. Its molecular weight is approximately 237.99 g/mol, and it is characterized by its InChI code: 1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H .
The presence of electron-withdrawing groups such as the bromine and nitro functionalities enhances the compound's lipophilicity, estimated at around 2.42. This property suggests potential interactions with biological membranes, which could be critical for its biological activity .
Potential Biological Applications
- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial properties. For example, halogenated nitrobenzenes are often evaluated for their efficacy against various bacterial strains.
- Anti-inflammatory Properties : The structural similarities between this compound and known anti-inflammatory agents suggest that it could serve as a precursor for developing new anti-inflammatory drugs .
- Inhibition of Cancer Cell Proliferation : Research on structurally related nitro compounds has indicated potential inhibitory effects on cancer cell proliferation, particularly in glioma cells . Although direct studies on this compound are lacking, its structural characteristics may imply similar capabilities.
Comparative Analysis of Related Compounds
The following table summarizes key properties and biological activities of compounds structurally related to this compound:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
2-Bromo-5-fluoro-4-nitroaniline | C6H5BrFNO2 | Antimicrobial activity against Gram-positive bacteria |
1,2-Dibromo-4,5-difluoro-3-nitrobenzene | C6H2Br2F2NO2 | Cytotoxic effects on cancer cell lines |
4-Bromo-1-fluoro-2-nitrobenzene | C6H4BrFNO2 | Anti-inflammatory properties |
3-Bromo-4-fluoroaniline | C6H5BrFN | Potential use in synthesis of pharmaceutical agents |
Mechanistic Insights
The biological activity of halogenated nitro compounds often involves mechanisms such as:
- Electrophilic Attack : The electron-withdrawing nature of the nitro group enhances electrophilicity, allowing it to interact with nucleophiles in biological systems.
- Membrane Interaction : The lipophilic character may facilitate penetration into cellular membranes, influencing cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for regioselective synthesis of 2-Bromo-3,4-difluoro-1-nitrobenzene?
The synthesis requires precise control over directing effects. The nitro group (-NO₂) at position 1 is a strong meta-director, while fluorine substituents (at positions 3 and 4) exhibit ortho/para-directing effects. Bromination typically occurs at the position ortho to fluorine or meta to nitro. For example, bromination of 3,4-difluoronitrobenzene using Br₂ in the presence of FeBr₃ or H₂SO₄ can yield the target compound. Purity validation via GC/HPLC (>95%) is critical, as seen in analogous brominated difluorobenzene derivatives .
Q. How can researchers ensure purity during purification of halogenated nitroaromatics like this compound?
Column chromatography with silica gel (hexane/ethyl acetate gradient) is standard. For volatile intermediates, fractional distillation under reduced pressure (e.g., 35 mmHg for bp ~61°C analogs) is effective . Confirm purity using GC (flame ionization detection) or HPLC (UV detection at 254 nm), as described for structurally similar bromo-difluorobenzene derivatives .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Fluorine and bromine substituents split signals; integration confirms substitution patterns.
- IR : Nitro group absorption at ~1520 cm⁻¹ and C-Br stretch at ~650 cm⁻¹.
- MS : Molecular ion [M]⁺ with isotopic peaks (²⁷Br/⁸¹Br) validates molecular weight.
Reference spectral data for related compounds (e.g., 2-amino-4-bromo-3,5-difluorobenzoic acid) supports methodology .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence nucleophilic aromatic substitution (NAS) in this compound?
The nitro group activates the ring for NAS but directs reactivity to specific positions. For example, substitution at position 2 (ortho to fluorine) is favored due to fluorine’s inductive effect. Experimental optimization of reaction conditions (e.g., temperature, solvent polarity) is critical, as shown in studies on bromo-difluorobenzene derivatives . Computational modeling (DFT) can predict transition states and regioselectivity .
Q. What are the environmental degradation pathways of this compound?
The compound may undergo photolysis or OH radical-mediated degradation. Theoretical studies on bromo-trifluoropropene analogs suggest C-Br bond cleavage as a primary pathway, releasing bromine radicals. Experimental validation under controlled UV radiation (λ = 254–365 nm) is recommended, with GC-MS monitoring of degradation products .
Q. How can contradictory data on regiochemical outcomes in substitution reactions be resolved?
Contradictions often arise from competing directing effects (e.g., nitro vs. fluorine). Systematic analysis using:
- Isotopic labeling : Track substitution sites via deuterated analogs.
- Cross-coupling reactions : Compare yields in Suzuki-Miyaura reactions with boronic acids targeting specific positions.
Refer to case studies on 1-bromo-3,4-difluorobenzene for methodology .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, face shields, and fume hoods (due to volatility and potential bromine release).
- Storage : Inert atmosphere (N₂) at 4°C to prevent decomposition.
- Waste disposal : Neutralize with alkaline solutions (e.g., NaOH/ethanol) to deactivate nitro groups .
Q. How can computational chemistry optimize reaction conditions for derivatives of this compound?
Density functional theory (DFT) predicts reaction barriers and intermediates. For example:
- Solvent effects : Polar solvents stabilize charge-separated intermediates in NAS.
- Catalyst screening : Transition metals (Pd, Cu) for cross-coupling reactions.
Case studies on bromo-trifluoropropene degradation provide validated computational frameworks .
Properties
IUPAC Name |
3-bromo-1,2-difluoro-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANBJAYTIQWYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341631 | |
Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350699-92-2 | |
Record name | 3-Bromo-1,2-difluoro-4-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0350699922 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3,4-difluoro-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BROMO-1,2-DIFLUORO-4-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V85K7N7JGS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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